molecular formula C18H14O3 B8745881 Methyl 3,4-diphenyl-2-furoate CAS No. 52101-36-7

Methyl 3,4-diphenyl-2-furoate

Cat. No.: B8745881
CAS No.: 52101-36-7
M. Wt: 278.3 g/mol
InChI Key: UGNQSWFJOLHGLP-UHFFFAOYSA-N
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Description

Methyl 3,4-diphenyl-2-furoate is a substituted furan derivative characterized by two phenyl groups at the 3- and 4-positions of the furan ring and a methyl ester moiety at the 2-position. This compound has been studied primarily in the context of mutagenicity and structure-activity relationships (SAR) among nitro-substituted furan analogs . Its synthesis involves the esterification of 3,4-diphenyl-2-furoic acid, and it serves as a precursor for more complex derivatives, such as nitro-substituted analogs tested for biological activity in Salmonella typhimurium assays .

Properties

CAS No.

52101-36-7

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

methyl 3,4-diphenylfuran-2-carboxylate

InChI

InChI=1S/C18H14O3/c1-20-18(19)17-16(14-10-6-3-7-11-14)15(12-21-17)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

UGNQSWFJOLHGLP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3,4-diphenyl-2-furoate belongs to a broader class of substituted furans and methyl esters. Below is a detailed comparison with key analogs and related compounds:

Nitro-Substituted Derivatives

A series of 3,4-diphenyl-5-nitro-2-furoate analogs, including methyl-3,4-diphenyl-5-nitro-2-furoate, 3,4-diphenyl-5-nitro-2-furoic acid, and halogenated derivatives (e.g., 3,4-diphenyl-5-nitro-2-bromoacetylfuran), were synthesized and tested for mutagenicity . Key findings:

  • Mutagenic Activity: The nitro group at the 5-position significantly enhances mutagenicity compared to the non-nitrated parent compound (this compound). For example, methyl-3,4-diphenyl-5-nitro-2-furoate showed a 5-fold higher mutagenic response in S. typhimurium TA100 .
  • Electrophilic Reactivity : The nitro group facilitates metabolic activation, leading to DNA adduct formation, whereas the methyl ester group in the parent compound lacks this reactivity .

Other Methyl Esters of Diterpenoid Acids

Compounds such as sandaracopimaric acid methyl ester and torulosic acid methyl ester (identified in Austrocedrus chilensis resin) share the methyl ester functional group but differ in core structure :

  • Structural Differences: These diterpenoid esters feature fused tricyclic or tetracyclic carbon skeletons, unlike the planar aromatic furan ring in this compound.
  • Biological Roles: Diterpenoid methyl esters exhibit antimicrobial and resinous properties, whereas this compound is primarily studied for mutagenicity .

Simple Methyl Esters (e.g., Methyl Palmitate, Methyl Isostearate)

Simple fatty acid methyl esters, such as methyl palmitate (C16:0) and methyl isostearate (branched C18:0), are structurally distinct but share the ester functional group :

  • Physicochemical Properties :
Property This compound Methyl Palmitate Methyl Isostearate
Molecular Weight (g/mol) 294.3 270.5 312.5
Solubility Low in water, high in DMSO Hydrophobic Hydrophobic
Applications Mutagenicity studies Biofuels, cosmetics Lubricants
  • Thermal Stability : this compound decomposes at ~220°C, while methyl palmitate has a lower melting point (28–30°C) .

Research Findings and Structural-Activity Relationships (SAR)

  • Role of Substituents: The 3,4-diphenyl groups in this compound contribute to steric hindrance, reducing metabolic degradation compared to mono-phenyl analogs .
  • Comparative Toxicity :
    • This compound itself shows low acute toxicity (LD₅₀ > 500 mg/kg in rodents), whereas its nitro derivatives exhibit higher cytotoxicity in vitro .

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for Methyl 3,4-diphenyl-2-furoate?

  • Methodology : Esterification of 3,4-diphenyl-2-furoic acid with methanol under acid catalysis (e.g., sulfuric acid) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction monitoring by thin-layer chromatography (TLC) and verification via NMR (¹H/¹³C) and mass spectrometry (EI-MS) are critical for quality control.
  • Safety : Follow protocols for handling corrosive acids and flammable solvents, including use of fume hoods, gloves, and eye protection .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR (δ 7.2–7.5 ppm for aromatic protons; δ 3.8 ppm for methoxy group) and ¹³C NMR (carbonyl signal ~160 ppm).
  • IR : Strong C=O stretch at ~1720 cm⁻¹ and aromatic C-H stretches near 3050 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₈H₁₄O₃ (e.g., m/z 278.1).
    • Validation : Cross-reference with X-ray crystallography (if crystalline) or high-resolution MS for unambiguous confirmation .

Q. What safety protocols are essential when handling this compound?

  • Hazard Codes : Adhere to H303 (harmful if swallowed), H313+H333 (skin contact/absorption risks), and P264-P338 (use PPE, eye wash stations) .
  • Storage : Store in airtight containers away from oxidizers; dispose via approved chemical waste protocols.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Solvent effects (PCM models) and transition-state analysis guide catalytic pathway optimization.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Example : If NMR signals overlap (e.g., diastereomers), use 2D techniques (COSY, NOESY) or isotopic labeling (e.g., deuterated analogs) to assign stereochemistry.
  • Advanced MS : High-resolution tandem MS (HRMS/MS) fragments differentiate structural isomers.
  • Collaboration : Cross-validate with independent labs or databases to address discrepancies .

Q. How should experimental designs be structured to study catalytic applications of this compound in asymmetric synthesis?

  • Variables : Optimize catalyst loading (e.g., 1–5 mol%), solvent polarity (toluene vs. DMF), and temperature (25–80°C).
  • Kinetic Analysis : Use in-situ FTIR or GC-MS to monitor reaction progress.
  • Control Experiments : Test substrate scope (electron-rich vs. deficient aryl groups) and enantioselectivity (chiral HPLC).
  • Safety Evaluation : Align with RIFM criteria for assessing reaction byproduct toxicity .

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